molecular formula C26H23N3O2S2 B11321717 N-(3-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(3-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11321717
M. Wt: 473.6 g/mol
InChI Key: IKTAZPSUPCDHMK-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, methylphenyl, and phenylsulfanyl groups attached to a pyrimidine carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl, methylphenyl, and phenylsulfanyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[(3-methoxyphenyl)methyl]aniline
  • N-[(3-methoxyphenyl)methyl]-3-methylaniline

Uniqueness

N-(3-METHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of methoxyphenyl, methylphenyl, and phenylsulfanyl groups attached to a pyrimidine carboxamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C26H23N3O2S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H23N3O2S2/c1-18-8-6-9-19(14-18)17-32-26-27-16-23(33-22-12-4-3-5-13-22)24(29-26)25(30)28-20-10-7-11-21(15-20)31-2/h3-16H,17H2,1-2H3,(H,28,30)

InChI Key

IKTAZPSUPCDHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)OC)SC4=CC=CC=C4

Origin of Product

United States

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